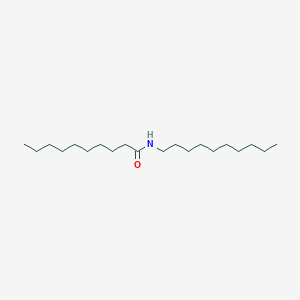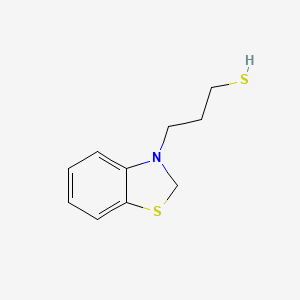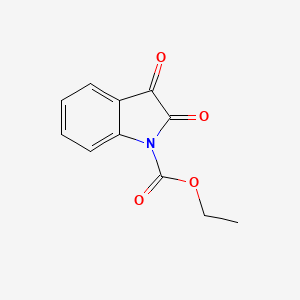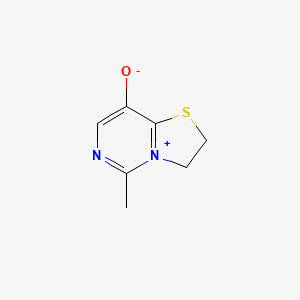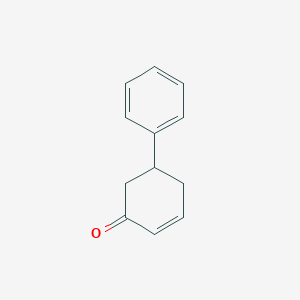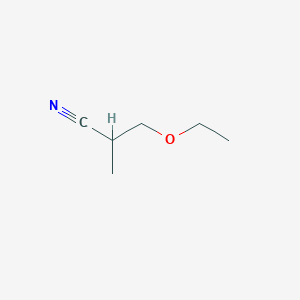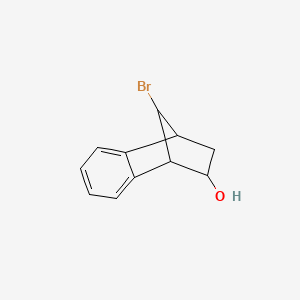
9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol is a brominated derivative of 1,2,3,4-tetrahydronaphthalene. This compound is characterized by its unique structure, which includes a bromine atom and a hydroxyl group attached to a tetrahydronaphthalene framework. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthalene derivatives. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the bromine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions
9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: The parent compound without the bromine and hydroxyl groups.
9-Chloro-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol: A chlorinated analog with similar reactivity.
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
The presence of both a bromine atom and a hydroxyl group in 9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol imparts unique reactivity and potential biological activity compared to its analogs. These functional groups enable a wider range of chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
23526-81-0 |
|---|---|
Formule moléculaire |
C11H11BrO |
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
11-bromotricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-ol |
InChI |
InChI=1S/C11H11BrO/c12-11-8-5-9(13)10(11)7-4-2-1-3-6(7)8/h1-4,8-11,13H,5H2 |
Clé InChI |
CSJYFLLSUHDSCX-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(C1O)C3=CC=CC=C23)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


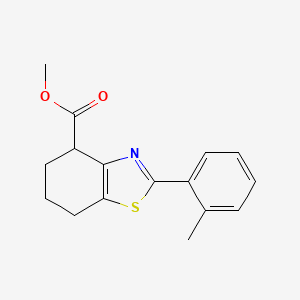

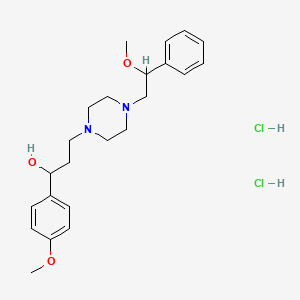
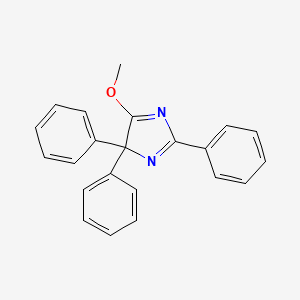
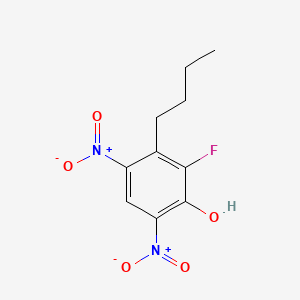
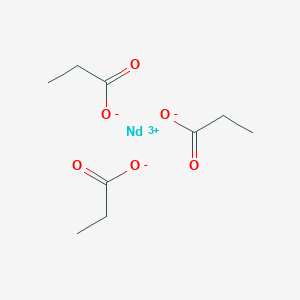
![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
